molecular formula C15H20O3 B1299271 4-Oxo-4-(4-pentylphenyl)butanoic acid CAS No. 64779-07-3

4-Oxo-4-(4-pentylphenyl)butanoic acid

Cat. No.: B1299271
CAS No.: 64779-07-3
M. Wt: 248.32 g/mol
InChI Key: MIHIJXVJKUGJED-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-pentylphenyl)butanoic acid is an organic compound with the molecular formula C15H20O3. It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (butanoic acid) attached to a phenyl ring substituted with a pentyl group.

Scientific Research Applications

4-Oxo-4-(4-pentylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-pentylphenyl)butanoic acid typically involves the reaction of 4-pentylbenzaldehyde with a suitable reagent to introduce the oxo and carboxylic acid functionalities. One common method is the Claisen condensation reaction, where 4-pentylbenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed and acidified to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-pentylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-pentylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups play a crucial role in its reactivity and interactions with biological molecules. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-(4-pentylphenyl)butanoic acid is unique due to the presence of the pentyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

4-oxo-4-(4-pentylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHIJXVJKUGJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366217
Record name 4-oxo-4-(4-pentylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64779-07-3
Record name 4-oxo-4-(4-pentylphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Succinic anhydride (8.6 g; 0.1 mole) is reacted with pentylbenzene (100 ml) and aluminum chloride (29 g; 0.22 mole) and the product isolated by the manner described in Example 3. Recrystallization from aqueous ethanol gives 3-(4-n-pentylbenzoyl)propanoic acid (17 g) as colorless crystals, m.p. 98°-100° C.
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